molecular formula C26H28N6O3S2 B12294169 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide

Cat. No.: B12294169
M. Wt: 536.7 g/mol
InChI Key: JASFVOWZGHSXRG-UHFFFAOYSA-N
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Description

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide is a complex organic compound that features a thiazole ring, an amino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the condensation of a halogenated acetic acid derivative with thiourea, followed by cyclization to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3-thiazole: A simpler analog with similar structural features.

    2-amino-4-thiazoleacetic acid: Another related compound with a thiazole ring and amino group.

    2-amino-1,3,4-thiadiazole: A compound with a similar thiazole ring but different functional groups.

Uniqueness

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of functional groups and structural motifs makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C26H28N6O3S2

Molecular Weight

536.7 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide

InChI

InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)

InChI Key

JASFVOWZGHSXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O

Origin of Product

United States

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